C.I. Disperse Red 19 C.I. Disperse Red 19 Disperse Red 19 (DR19) is widely used as a non-linear optical (NLO) dye with two hydroxyl (OH) groups, which can covalently connect with the base polymer. It can be linked as a side chain group that provides thermal and photo stability to the polymeric unit.

Brand Name: Vulcanchem
CAS No.: 2734-52-3
VCID: VC3701649
InChI: InChI=1S/C16H18N4O4/c21-11-9-19(10-12-22)15-5-1-13(2-6-15)17-18-14-3-7-16(8-4-14)20(23)24/h1-8,21-22H,9-12H2
SMILES: C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO
Molecular Formula: C16H18N4O4
Molecular Weight: 330.34 g/mol

C.I. Disperse Red 19

CAS No.: 2734-52-3

Cat. No.: VC3701649

Molecular Formula: C16H18N4O4

Molecular Weight: 330.34 g/mol

* For research use only. Not for human or veterinary use.

C.I. Disperse Red 19 - 2734-52-3

Specification

CAS No. 2734-52-3
Molecular Formula C16H18N4O4
Molecular Weight 330.34 g/mol
IUPAC Name 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
Standard InChI InChI=1S/C16H18N4O4/c21-11-9-19(10-12-22)15-5-1-13(2-6-15)17-18-14-3-7-16(8-4-14)20(23)24/h1-8,21-22H,9-12H2
Standard InChI Key GHDZRIQTRDZCMV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO
Canonical SMILES C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO

Introduction

Chemical Identity and Structure

C.I. Disperse Red 19 is an azo-based disperse dye with the Color Index designation 11130. Its chemical identity is defined by the CAS registry number 2734-52-3 and molecular formula C₁₆H₁₈N₄O₄, giving it a molecular weight of 330.34 g/mol . The compound is formally known as 2,2'-[[4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol, though it is commonly referred to by several synonyms including "2,2'-(4'-Nitroazobenzene-4-ylimino)bisethanol" .

The molecular structure features an azo linkage (-N=N-) connecting a nitrophenyl group with a phenyl group that contains a dihydroxyethylamino substituent. This structural configuration contributes to its characteristic color properties and its effectiveness as a disperse dye for synthetic fibers.

Physical and Chemical Properties

Physical Appearance and Basic Properties

C.I. Disperse Red 19 presents as a crystalline powder with a distinctive dark purple to dark red-brown coloration . This visual characteristic is consistent with its application as a red colorant in various dyeing processes. The compound's physical state at room temperature makes it convenient for handling in industrial dyeing applications.

Thermal Properties

The thermal stability of C.I. Disperse Red 19 is noteworthy, with a melting point exceeding 300°C according to literature values . Its estimated boiling point is approximately 467.79°C, though this value is a theoretical calculation rather than an experimentally determined figure . These high-temperature thresholds indicate substantial thermal stability, which is advantageous for applications involving heat-setting processes commonly used with synthetic fibers.

Spectral and Solubility Characteristics

The spectrophotometric profile of C.I. Disperse Red 19 shows a maximum absorption wavelength (λmax) of 495 nm , placing it firmly in the visible spectrum region responsible for its red color perception. This spectral property is essential for its function as a colorant.

Physical Constants

The following table summarizes the key physical and chemical properties of C.I. Disperse Red 19:

PropertyValue
Melting point>300°C
Boiling point467.79°C (estimated)
Density1.1843 g/cm³ (estimated)
Refractive index1.6000 (estimated)
pKa14.19±0.10 (predicted)
Water solubility234.5 μg/L (25°C)
Maximum absorption (λmax)495 nm
Physical formCrystalline powder
ColorDark purple to dark red-brown

Applications and Technical Uses

Textile Dyeing Applications

As a disperse dye, C.I. Disperse Red 19 is primarily employed in the coloration of synthetic textile fibers. Disperse dyes are particularly suited for hydrophobic fibers such as polyester, nylon, and acetate due to their non-ionic character and limited water solubility . The dye's molecular structure, which lacks water-solubilizing groups, allows it to penetrate and color hydrophobic synthetic fibers effectively.

The dyeing process typically involves dispersion of the finely-ground dye particles in an aqueous medium, often with the assistance of dispersing agents. The dye's small molecular weight (330.34 g/mol) facilitates efficient diffusion into the polymer structure of synthetic fibers during the dyeing process .

Non-Linear Optical Applications

Beyond conventional textile dyeing, C.I. Disperse Red 19 has found specialized applications in advanced materials science. The compound can be used as red side groups in non-linear optical (NLO) polyesters for potential applications in optical switching devices . This functionality stems from the dye's molecular structure, which contains two hydroxyl (OH) groups that can covalently connect with base polymers.

The ability to form covalent bonds with polymeric substrates provides enhanced thermal and photo stability to the resulting materials, making C.I. Disperse Red 19 valuable for specialized technical applications beyond simple coloration .

Polymer Modification

Another significant application involves bonding C.I. Disperse Red 19 with polyurethane to form stable films, which may be utilized in the fabrication of analog systems . The dye's hydroxyl functional groups enable chemical incorporation into polymer chains, creating permanently colored materials with enhanced durability and specialized optical properties.

Chemical Synthesis and Production

The industrial synthesis of C.I. Disperse Red 19 typically follows a two-step process characteristic of azo dye production. The preparation involves diazotization of 4-nitrobenzenamine followed by coupling with N,N-dihydroxyethylaniline . This synthetic pathway produces the azo linkage that gives the dye its characteristic color properties.

The general reaction can be summarized as follows:

  • Diazotization of 4-nitrobenzenamine to form a diazonium salt

  • Coupling of the diazonium salt with N,N-dihydroxyethylaniline to form the final azo compound

This synthetic methodology is consistent with industrial azo dye manufacturing processes that have been refined over decades of commercial production.

Performance Characteristics and Dyeing Properties

Dyeing Mechanism

As a disperse dye, C.I. Disperse Red 19 functions through a solid-state diffusion mechanism rather than ionic or covalent bonding to the substrate. During the dyeing process, the dye particles must be finely dispersed in the dyebath, often with the assistance of dispersing agents. When the synthetic fiber is introduced to elevated temperatures, the polymer structure relaxes and opens, allowing the small, non-ionic dye molecules to diffuse into the fiber matrix.

Upon cooling, the dye becomes trapped within the polymer structure, creating a stable coloration that is resistant to washing and weathering. This physical entrapment mechanism differs significantly from the ionic or covalent bonding mechanisms of other dye classes.

Dyeing Performance in Context

While the search results don't provide specific performance data for C.I. Disperse Red 19, general principles of disperse dye performance can be applied. According to research on disperse dyes, their level dyeing performance on polyester is influenced by factors including their energy level (low or high) and chemical class (azo or anthraquinone) .

The level dyeing index (LDI) measures dye performance influenced by migration processes that ensure uniform dye distribution across fabric surfaces. As an azo-based disperse dye, C.I. Disperse Red 19 would likely exhibit specific migration and level dyeing characteristics that could be quantified through the ratio of exhaustion at critical dyeing temperature and final exhaustion, alongside migration index values .

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